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molecular formula C5H9Cl B1362555 Chlorocyclopentane CAS No. 930-28-9

Chlorocyclopentane

Cat. No. B1362555
M. Wt: 104.58 g/mol
InChI Key: NDTCXABJQNJPCF-UHFFFAOYSA-N
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Patent
US07252849B2

Procedure details

Absolute ethanol (600 ml) was added with metal sodium (13.8 g) and butylmercaptan (64.8 g). A solution of 2-chlorocyclopentane (71.1 g) in absolute ethanol (600 ml) was added to the mixture and then was allowed to stand overnight at a low temperature. The ethanol was removed from the mixture, and the residue was dissolved in ether. The resulting solution was neutralized with aqueous acetic acid solution, the solvent was evaporated, and the resultant was then subjected to distillation, thereby giving 2-buthylthiocyclopentanone (90 g).
Quantity
71.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
64.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([SH:6])[CH2:3][CH2:4][CH3:5].Cl[CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.C([OH:15])C>>[CH2:2]([S:6][CH:9]1[CH2:10][CH2:11][CH2:12][C:8]1=[O:15])[CH2:3][CH2:4][CH3:5] |^1:0|

Inputs

Step One
Name
Quantity
71.1 g
Type
reactant
Smiles
ClC1CCCC1
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
64.8 g
Type
reactant
Smiles
C(CCC)S
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed from the mixture
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the resultant was then subjected to distillation
CUSTOM
Type
CUSTOM
Details
giving 2-buthylthiocyclopentanone (90 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)SC1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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